N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Description
N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (C₁₆H₁₉N₃O₃; MW: 301.346) is a hydrazide derivative featuring a 4-hydroxy-3-methoxyphenyl ethylidene group and a 1-methylpyrrole moiety. The (1E)-configuration of the ethylidene linkage is confirmed by X-ray crystallography, a standard method for structural elucidation in similar compounds . Its IR spectrum displays characteristic bands for C=O (1690 cm⁻¹) and C=N (1602 cm⁻¹), while ¹H NMR signals at δ 8.6 (NH) and 8.1 (N=CH) align with hydrazide functional groups .
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-11(12-6-7-14(20)15(9-12)22-3)17-18-16(21)10-13-5-4-8-19(13)2/h4-9,20H,10H2,1-3H3,(H,18,21)/b17-11+ |
InChI Key |
POSRKGYMQKYDPS-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The table below highlights key structural and spectral differences between the target compound and analogs:
Key Observations:
- Heterocyclic Moieties : The 1-methylpyrrole ring (target) vs. pyrazole or benzothiazole alters electron distribution. Pyrrole’s aromaticity and methyl substitution may increase lipophilicity, affecting membrane permeability.
Biological Activity
The compound N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 317.16081 | 175.2 |
| [M+Na]+ | 339.14275 | 183.7 |
| [M+NH4]+ | 334.18735 | 179.4 |
| [M+K]+ | 355.11669 | 182.1 |
| [M-H]- | 315.14625 | 176.1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including the compound . Notably, pyrazole-based compounds have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
- Cell Lines Tested : Research has indicated effective inhibition against several cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer).
Case Study Findings
A study reported that derivatives similar to our compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines, indicating promising anticancer activity ( ).
Anti-inflammatory Activity
Hydrazones are also noted for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures effectively reduced inflammation markers in cell cultures exposed to inflammatory stimuli.
Antimicrobial Activity
The antimicrobial properties of hydrazones have been well-documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : The agar disc-diffusion method was employed to evaluate antimicrobial activity, revealing that compounds like this compound inhibited the growth of pathogenic bacteria including E. coli and S. aureus ( ).
Synthesis and Derivatives
The synthesis of this compound typically involves a reaction between an appropriate hydrazone precursor and substituted phenolic compounds. The following general method outlines the synthesis process:
- Reagents Preparation : Dissolve a substituted phenolic compound in a suitable solvent.
- Reaction Setup : Add a hydrazone precursor and a catalyst under controlled temperature conditions.
- Purification : After completion, purify the product using standard techniques such as recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
